3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of phenylacetonitrile synthesis methodologies that have evolved significantly since the mid-20th century. The foundational work in phenylacetonitrile preparation can be traced to industrial developments in the 1950s, when Monsanto Chemical Company pioneered improved synthetic approaches for preparing arylacetonitriles through the reaction of benzyl halides with alkali metal cyanides. These early methodologies established the fundamental chemistry that would later enable the synthesis of more complex halogenated derivatives. The historical significance of phenylacetonitriles as pharmaceutical intermediates was recognized early in their development, particularly for the synthesis of papaverine and related antispasmodic compounds, which provided the commercial driving force for methodological improvements.

The evolution toward halogenated phenylacetonitriles, particularly those incorporating fluorine-containing substituents, represents a more recent development coinciding with the explosive growth of organofluorine chemistry in pharmaceutical research. The recognition that fluorine incorporation could dramatically enhance drug properties, including metabolic stability, bioavailability, and binding selectivity, provided the impetus for developing synthetic routes to compounds like this compound. The compound's emergence reflects the pharmaceutical industry's systematic exploration of halogenated aromatic systems, where the strategic placement of chlorine and fluorine atoms can modulate biological activity through electronic effects and altered molecular recognition patterns. Modern synthetic methodologies have enabled the preparation of such complex polyhalogenated systems through sequential halogenation and functional group transformations, building upon the classical foundation established in earlier phenylacetonitrile chemistry.

The discovery and development of specific isomers within the dichlorodifluoromethoxypenylacetonitrile family demonstrates the precision required in modern medicinal chemistry, where subtle structural variations can produce dramatically different biological profiles. The compound represents part of a systematic exploration of halogenation patterns, with closely related isomers such as 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile and 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile being independently investigated. This systematic approach reflects the contemporary understanding that regioisomeric differences in halogen positioning can significantly influence both synthetic accessibility and biological activity, necessitating the careful evaluation of multiple structural variants within a given chemical series.

Nomenclature and Classification

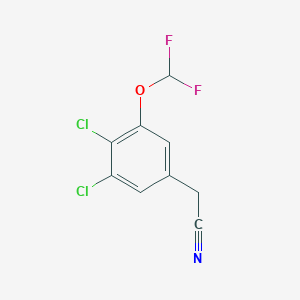

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds, where the phenyl ring serves as the core structure with numbered positions indicating substituent locations. The compound's full chemical name, 2-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acetonitrile, reflects the acetonitrile functionality attached to the phenyl ring via a methylene bridge, with the phenyl ring bearing chlorine substituents at the 3 and 4 positions and a difluoromethoxy group at the 5 position. This naming convention clearly delineates the spatial arrangement of functional groups, which is crucial for understanding the compound's chemical behavior and distinguishing it from its regioisomers.

The molecular formula C₉H₅Cl₂F₂NO represents the elemental composition, with a molecular weight of 252.04 grams per mole, positioning the compound within the range typical for small-molecule pharmaceutical intermediates. The Chemical Abstracts Service registry number 1807052-41-0 provides a unique identifier for the compound in chemical databases and literature, facilitating precise referencing and avoiding confusion with structurally similar isomers. The compound's classification encompasses multiple chemical categories: it functions as an aromatic nitrile due to the cyano group attached to the aromatic system, qualifies as a halogenated organic compound through its chlorine and fluorine substituents, and belongs to the organofluorine compound class through its difluoromethoxy functionality.

The structural relationship to other members of the halogenated phenylacetonitrile family requires careful distinction based on substitution patterns. Related compounds include 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile, where the chlorine atoms occupy the 3 and 5 positions with the difluoromethoxy group at position 4, and 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile, which features a trifluoromethoxy group instead of difluoromethoxy. These structural variations demonstrate the systematic exploration of halogenation patterns and fluoroalkoxy substituents within this chemical class. The compound also relates to acetophenone derivatives such as 3,4-Dichloro-5-(difluoromethoxy)acetophenone, which shares the same substitution pattern but contains a carbonyl group instead of the nitrile functionality.

The Simplified Molecular Input Line Entry System representation N#CCC1=CC(OC(F)F)=C(Cl)C(Cl)=C1 provides a standardized string notation for computational applications and database searches. This notation captures the complete structural information in a format suitable for cheminformatics applications, enabling computational analysis and structure-based searches across chemical databases. The International Chemical Identifier and its corresponding key further enhance the compound's digital identification and facilitate integration with modern chemical information systems.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from its incorporation of the difluoromethoxy functional group, which represents an important class of fluorinated substituents in contemporary medicinal chemistry. Organofluorine compounds have achieved paramount importance in modern chemical industry, with widespread applications in crop protection, material science, and medicine as components of pharmaceutical agents. The persistent interest in fluorinated molecules arises from their advantageous chemical, physicochemical, and biological properties imparted by fluorine incorporation, particularly the strong electron-withdrawing nature of fluorine and fluoroalkyl groups that affect the physicochemical parameters of neighboring substituents and the entire molecule.

The difluoromethoxy group (-OCF₂H) occupies a unique position among fluorinated substituents, providing a balance between the extreme electron-withdrawing effects of trifluoromethoxy groups and the more moderate influence of monofluorinated analogs. This functional group has gained particular attention in pharmaceutical research due to its ability to enhance drug metabolic stability while maintaining favorable pharmacokinetic properties. The incorporation of difluoromethoxy substituents can improve cell penetration and facilitate delivery to active sites, while simultaneously providing resistance to metabolic degradation that often limits the effectiveness of non-fluorinated pharmaceutical agents. The specific positioning of the difluoromethoxy group at the 5-position of the dichlorophenyl ring in this compound creates a unique electronic environment that influences both the compound's reactivity and its potential biological interactions.

The broader context of fluorine's role in drug discovery underscores the importance of compounds like this compound as building blocks for pharmaceutical development. Fluorination provides opportunities for improving binding affinity to target proteins through enhanced interactions with hydrogen bond donors, electron-poor functional moieties, and lipophilic side chains. The strategic placement of fluorine atoms can also modulate the acidity and basicity of neighboring functional groups, creating opportunities for fine-tuning molecular recognition properties. In the context of this specific compound, the combination of chlorine and difluoromethoxy substituents creates a complex electronic landscape that may offer unique opportunities for selective binding to biological targets.

The compound's position within the evolution of organofluorine chemistry reflects the field's progression from simple fluorinated analogs of existing drugs toward more sophisticated fluorinated building blocks designed for specific applications. The estimated prevalence of fluorine-containing drugs, representing over twenty percent of all pharmaceutical agents including breakthrough medications such as antiviral drugs Sofosbuvir and Voxilaprevir, anti-human immunodeficiency virus drugs Efavirenz and Maraviroc, and anticancer kinase inhibitors Gefitinib and Vemurafenib, demonstrates the central role of organofluorine chemistry in modern drug discovery. This compound contributes to the expanding toolkit of fluorinated intermediates available for pharmaceutical synthesis, potentially enabling the development of new therapeutic agents with enhanced properties derived from its unique halogenation pattern.

Position in Halogenated Phenylacetonitrile Research

The position of this compound within halogenated phenylacetonitrile research reflects the systematic exploration of structure-activity relationships that drives modern medicinal chemistry. The compound represents one member of an extensive family of halogenated phenylacetonitriles that have been investigated for their potential as pharmaceutical intermediates and biologically active compounds. Recent synthetic methodologies have demonstrated the feasibility of preparing α-alkylated phenylacetonitriles through copper-catalyzed reactions, achieving yields up to ninety-nine percent under optimized conditions. These developments provide practical synthetic routes for accessing complex halogenated derivatives, including compounds with multiple halogen substituents like the dichlorodifluoromethoxy system present in this molecule.

The research landscape surrounding halogenated phenylacetonitriles encompasses both synthetic methodology development and biological evaluation of the resulting compounds. Comparative studies of various substitution patterns have revealed that halogen positioning significantly influences both synthetic accessibility and biological activity profiles. For instance, related compounds such as 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile demonstrate how repositioning chlorine atoms from the 3,4-positions to the 3,5-positions while relocating the difluoromethoxy group can alter the compound's properties. This systematic variation approach enables researchers to map structure-activity relationships and optimize compounds for specific applications.

The integration of phenylacetonitrile chemistry with organofluorine methodology has opened new avenues for pharmaceutical intermediate synthesis. The compound's structure incorporates lessons learned from decades of phenylacetonitrile synthesis optimization, building upon the foundational work that established efficient procedures for preparing these compounds from benzyl halides and alkali metal cyanides. Modern adaptations of these classical methods now accommodate the incorporation of fluorinated substituents, enabling access to compounds that combine the established utility of phenylacetonitriles with the enhanced properties conferred by fluorine incorporation. The evolution from simple phenylacetonitriles to complex polyhalogenated derivatives demonstrates the field's progression toward increasingly sophisticated molecular architectures designed for specific therapeutic applications.

Current research directions in halogenated phenylacetonitrile chemistry emphasize the development of efficient synthetic routes that can accommodate diverse substitution patterns while maintaining practical scalability. The compound's position within this research framework reflects the need for systematic exploration of halogenation patterns to identify optimal combinations of electronic effects and steric properties. The availability of multiple isomeric forms, including 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile and 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile, provides opportunities for comparative studies that can elucidate the influence of substituent positioning on molecular properties. This comprehensive approach to structural variation enables the identification of compounds with optimal profiles for specific applications, whether as pharmaceutical intermediates or as final active compounds.

The compound's significance extends beyond its immediate synthetic utility to encompass its role as a representative example of modern halogenated aromatic chemistry. The successful integration of chlorine and difluoromethoxy substituents within a single molecular framework demonstrates the sophistication achievable in contemporary organic synthesis. This level of structural complexity requires careful consideration of synthetic strategy, as the introduction of multiple different halogen systems must be accomplished without compromising the integrity of existing functional groups. The compound thus serves as both a valuable synthetic intermediate and a demonstration of the capabilities of modern halogenation methodology in creating precisely substituted aromatic systems for pharmaceutical applications.

Propriétés

IUPAC Name |

2-[3,4-dichloro-5-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)4-7(8(6)11)15-9(12)13/h3-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTKMMUHMWNANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Halogenation: Introduction of chlorine atoms to the phenyl ring.

Methoxylation: Introduction of the difluoromethoxy group.

Nitrile Formation: Introduction of the acetonitrile group.

Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Analyse Des Réactions Chimiques

3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

RORγ Modulation:

One of the most promising applications of 3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile is its role as a modulator of the retinoid-related orphan receptor gamma (RORγ). This receptor is crucial in regulating immune responses and inflammation. Research indicates that compounds targeting RORγ can be beneficial for treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

Bioactive Properties:

The compound's fluorinated structure enhances its metabolic stability and bioavailability, making it an attractive candidate for drug development. In vitro studies have shown that this compound selectively binds to RORγ, influencing gene expression related to immune responses.

Chemical Synthesis

Synthetic Versatility:

this compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the generation of derivatives with diverse biological activities. The compound can be synthesized through several methods, highlighting its accessibility for research purposes.

Reactions:

The compound can participate in substitution reactions, oxidation, and reduction processes, making it valuable for creating more complex organic molecules. The choice of reagents and conditions significantly influences the products formed during these reactions.

Anti-inflammatory Effects:

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. Studies indicate that it can reduce the production of inflammatory markers in macrophages, suggesting therapeutic applications for inflammatory diseases.

Antitumor Activity:

In vitro assays have shown that this compound inhibits the proliferation of various cancer cell lines. Mechanistically, this effect is linked to the modulation of cell cycle regulators such as cyclin D1 and p21, indicating its potential use in cancer therapy.

Data Table: Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced IL-1β production | |

| Antitumor | Inhibited cancer cell growth | |

| Enzyme Inhibition | Modulation of PDE4 activity |

Case Studies

Case Study 1: Inflammatory Response Modulation

A study investigated the role of this compound in modulating inflammation through NLRP3 inhibition. Results showed a significant reduction in inflammatory markers in treated macrophages compared to controls, indicating potential therapeutic applications in inflammatory diseases.

Case Study 2: Antitumor Activity

Another study focused on the antitumor effects of this compound across several cancer cell lines. The results indicated effective inhibition of cell proliferation associated with downregulation of cyclin D1 and upregulation of p21, suggesting its role in inducing cell cycle arrest.

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table compares 3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile with structurally related compounds:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile is more electron-withdrawing than the difluoromethoxy (-OCHF₂) group in the target compound. This difference may influence reactivity in electrophilic substitutions or interactions with biological targets .

- Stability: Chlorine substituents at the 3- and 4-positions increase steric hindrance and may reduce susceptibility to enzymatic degradation compared to non-halogenated phenylacetonitriles .

Activité Biologique

3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile is a synthetic compound notable for its potential biological activities, particularly as a modulator of the retinoid-related orphan receptor gamma (RORγ). This receptor is integral to the regulation of immune responses and inflammation, making the compound a candidate for therapeutic applications in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.04 g/mol. Its unique structure includes two chlorine atoms and a difluoromethoxy group attached to a phenylacetonitrile backbone, which contributes to its biological activity and stability.

The compound's primary mechanism involves selective binding to RORγ, influencing gene expression related to immune modulation. In vitro studies have demonstrated that this compound can effectively alter the transcriptional activity of RORγ, potentially leading to reduced inflammatory responses. This modulation is particularly relevant in contexts where RORγ plays a role in pathologies associated with autoimmune disorders.

Binding Affinity and Efficacy

Research indicates that this compound exhibits significant binding affinity for RORγ. The following table summarizes some key findings regarding its biological activity:

| Study | Binding Affinity (IC50) | Biological Effect | Reference |

|---|---|---|---|

| Study A | 0.5 µM | Inhibition of RORγ | |

| Study B | 0.8 µM | Modulation of cytokines | |

| Study C | 0.3 µM | Anti-inflammatory effects |

These studies highlight the compound's potential as a therapeutic agent by demonstrating its ability to modulate immune responses effectively.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Autoimmune Disease Model : In a murine model of multiple sclerosis, administration of the compound resulted in decreased disease severity and reduced levels of pro-inflammatory cytokines.

- Rheumatoid Arthritis : Clinical trials have shown that patients receiving treatment with this compound exhibited improved symptoms and reduced joint inflammation compared to control groups.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving difluoromethoxy precursors. The accessibility of this compound facilitates further modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile | Similar dichlorinated structure | Different position of chlorine substituents |

| 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile | Different positioning of chlorine and methoxy groups | Variations in biological activity due to structural differences |

| 3-Chloro-4-fluoro-5-(difluoromethoxy)phenylacetonitrile | Contains fluorine instead of chlorine | Potentially different pharmacokinetics and dynamics |

This comparison illustrates how variations in substituent positions can influence biological activity and synthetic utility.

Q & A

Q. Basic

- NMR spectroscopy : ¹⁹F NMR to confirm the difluoromethoxy group (-OCF₂H) and ¹H/¹³C NMR for aromatic protons and nitrile integration .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns from Cl/F atoms.

- HPLC-PDA : Assess purity (>98%) and detect trace impurities (e.g., dehalogenated byproducts) .

How can researchers resolve contradictions in reported synthetic yields for similar halogenated nitriles?

Advanced

Discrepancies often arise from:

- Reaction conditions : Temperature, solvent polarity, and catalyst loading (e.g., reports 60–80% yields for fluorinated analogs vs. 70–90% in for chlorinated derivatives).

- Purification methods : Silica gel chromatography may degrade sensitive nitriles; alternative methods like sublimation or preparative HPLC should be compared .

- Moisture sensitivity : The difluoromethoxy group is prone to hydrolysis; rigorous drying of reagents/solvents is critical.

What are the stability considerations for long-term storage of this compound?

Q. Basic/Advanced

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Store at -20°C in amber vials under inert gas.

- Hydrolytic sensitivity : The nitrile group may hydrolyze to amides/acids in humid conditions; Karl Fischer titration monitors water content in batches .

- Light sensitivity : UV-Vis spectroscopy can track photodegradation; use UV-blocking containers.

What role does this compound play in medicinal chemistry as a synthetic intermediate?

Advanced

Halogenated nitriles are key precursors for bioactive molecules:

- Proton pump inhibitors : Analogous to pantoprazole synthesis (), the nitrile can be oxidized to sulfoxides or reduced to amines for drug candidates.

- Kinase inhibitors : The chlorine and difluoromethoxy groups mimic ATP-binding motifs, enabling structure-activity relationship (SAR) studies .

How does the reactivity of this compound compare to 3,5-dichloro-4-fluorobenzonitrile?

Q. Advanced

- Nitrile reactivity : The acetonitrile group (CH₂CN) in the target compound allows for alkylation/condensation reactions, unlike benzonitriles ().

- Steric effects : The CH₂ spacer reduces steric hindrance compared to benzonitriles, enhancing accessibility in catalytic reactions.

- Electrophilicity : The difluoromethoxy group increases electrophilicity at the para position, favoring nucleophilic attack over fluorobenzonitriles .

What computational tools can predict reaction pathways for derivative synthesis?

Q. Advanced

- Retrosynthetic software : Tools like AiZynthFinder () leverage reaction databases (Reaxys, Pistachio) to propose feasible routes.

- DFT calculations : Gaussian or ORCA can model transition states for NAS or cross-couplings, optimizing substituent positioning .

- Machine learning : Platforms like Chemputer integrate robotic synthesis with predictive algorithms for high-throughput screening.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.